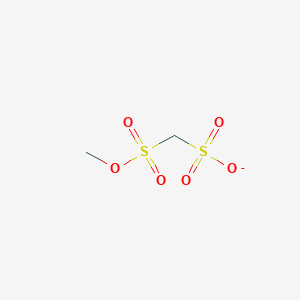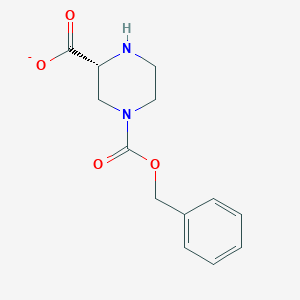
4-bromo-6-chloro-4H-pyridazin-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-bromo-6-chloro-4H-pyridazin-3-one is a useful research compound. Its molecular formula is C4H2BrClN2O and its molecular weight is 209.43 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
4-Bromo-6-chloro-4H-pyridazin-3-one can be synthesized through the reaction of pyridazin-3-one with bromine and chlorine. The reaction typically occurs in an organic solvent such as ethanol or ether . The general reaction scheme is as follows:
Starting Material: Pyridazin-3-one
Reagents: Bromine (Br2) and Chlorine (Cl2)
Solvent: Ethanol or Ether
Conditions: The reaction is carried out at room temperature under an inert atmosphere (nitrogen or argon) to prevent oxidation.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The compound is typically produced in batch reactors with precise control over temperature, pressure, and reagent concentrations .
Análisis De Reacciones Químicas
Types of Reactions
4-Bromo-6-chloro-4H-pyridazin-3-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form more complex ring structures.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in polar solvents are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while oxidation and reduction can produce different oxidized or reduced forms of the compound .
Aplicaciones Científicas De Investigación
4-Bromo-6-chloro-4H-pyridazin-3-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 4-bromo-6-chloro-4H-pyridazin-3-one involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to various biological effects. For example, it has been shown to inhibit calcium ion influx, which is required for the activation of platelet aggregation . This makes it a potential candidate for the development of cardiovascular drugs.
Comparación Con Compuestos Similares
4-Bromo-6-chloro-4H-pyridazin-3-one can be compared with other similar compounds such as:
- 4-Bromo-6-chloro-2H-pyridazin-3-one
- 5-Bromo-3-chloro-1H-pyridazin-6-one
- 4-Bromo-6-chloro-pyridazin-3-ol
These compounds share similar structural features but differ in their specific functional groups and positions of substitution. The unique combination of bromine and chlorine atoms in this compound gives it distinct chemical and biological properties .
Propiedades
Fórmula molecular |
C4H2BrClN2O |
|---|---|
Peso molecular |
209.43 g/mol |
Nombre IUPAC |
4-bromo-6-chloro-4H-pyridazin-3-one |
InChI |
InChI=1S/C4H2BrClN2O/c5-2-1-3(6)7-8-4(2)9/h1-2H |
Clave InChI |
YNSXIISKJLLSJP-UHFFFAOYSA-N |
SMILES canónico |
C1=C(N=NC(=O)C1Br)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![11aH-benzimidazolo[1,2-a]benzimidazole](/img/structure/B12358561.png)

![Thieno[2,3-d]pyridazin-4,7-dione](/img/structure/B12358575.png)




![5-[2-Ethoxy-4-[4-(4-methylpiperazin-1-yl)piperidine-1-carbonyl]anilino]-9-methyl-2-methylsulfonyl-2,4,6,9-tetrazatricyclo[9.4.0.03,8]pentadecan-10-one](/img/structure/B12358586.png)

![N-[9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-5H-purin-2-ylidene]-2-methylpropanamide](/img/structure/B12358601.png)

![1-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxy-3-methoxyoxolan-2-yl]-1,3-diazinane-2,4-dione](/img/structure/B12358609.png)


